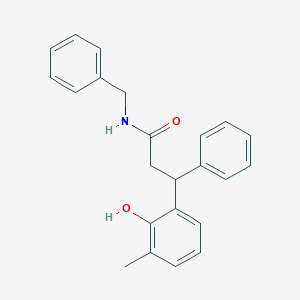
N~1~'-(tert-butyl)-N~3~-(3-pyridinylmethyl)-1,4'-bipiperidine-1',3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~'-(tert-butyl)-N~3~-(3-pyridinylmethyl)-1,4'-bipiperidine-1',3-dicarboxamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promise in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.
Mécanisme D'action
TAK-659 inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the B cell receptor signaling pathway. By inhibiting BTK, TAK-659 prevents the activation and proliferation of cancer cells and reduces the production of pro-inflammatory cytokines. TAK-659 has also been shown to inhibit the activity of interleukin-2-inducible T cell kinase (ITK), which is involved in the activation of T cells. By inhibiting ITK, TAK-659 reduces the activity of T cells, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, TAK-659 has been well-tolerated and has shown dose-dependent inhibition of BTK activity. TAK-659 has also been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo, indicating its potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TAK-659 is its high potency and selectivity for BTK and ITK. This allows for specific inhibition of these enzymes without affecting other signaling pathways. TAK-659 also has good oral bioavailability, which makes it suitable for in vivo studies. One limitation of TAK-659 is its limited solubility in aqueous solutions, which can make it challenging to prepare solutions for in vitro studies.
Orientations Futures
There are several potential future directions for the study of TAK-659. One area of interest is the development of TAK-659 as a combination therapy with other anti-cancer agents or immunomodulatory drugs. Another area of interest is the investigation of the potential use of TAK-659 in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the long-term safety and efficacy of TAK-659 in preclinical and clinical settings.
Méthodes De Synthèse
TAK-659 is synthesized through a multi-step process that involves the reaction of tert-butylamine with 3-pyridinecarboxaldehyde to form N-(tert-butyl)-3-pyridinecarboxamide. This intermediate is then reacted with 1,4-bis(aminomethyl)piperidine to form the final product, TAK-659. The synthesis method has been optimized to yield high purity and high yield of TAK-659.
Applications De Recherche Scientifique
TAK-659 has been extensively studied in preclinical models for its potential use in the treatment of various types of cancer and autoimmune diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including lymphoma, leukemia, and solid tumors. TAK-659 has also been shown to modulate the immune system by inhibiting B cell receptor signaling and reducing the production of pro-inflammatory cytokines. These properties make TAK-659 a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
1-[1-(tert-butylcarbamoyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N5O2/c1-22(2,3)25-21(29)26-12-8-19(9-13-26)27-11-5-7-18(16-27)20(28)24-15-17-6-4-10-23-14-17/h4,6,10,14,18-19H,5,7-9,11-13,15-16H2,1-3H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFJGXUKMHJPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)N2CCCC(C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(tert-butylcarbamoyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-2-piperidinyl]pyridine](/img/structure/B6080883.png)
![4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine oxalate](/img/structure/B6080895.png)
![2-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6080907.png)
![1-{3-[(diethylamino)methyl]-4-isobutoxyphenyl}ethanone hydrochloride](/img/structure/B6080919.png)
![4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine](/img/structure/B6080925.png)

![N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6080934.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B6080940.png)
![(4-chlorophenyl)[5-methyl-2-(methylamino)phenyl]methanone](/img/structure/B6080944.png)

![N-(2-fluorophenyl)-2-{4-hydroxy-2-[(3,5,5-trimethyl-2-cyclohexen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6080976.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B6080977.png)
![N-({1-[2-(2H-1,2,3-benzotriazol-2-yl)acetyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6080983.png)
![4-(2-methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B6080986.png)